molecular formula C11H13BrO B8338997 3-Bromo-2,6-diethyl-benzaldehyde

3-Bromo-2,6-diethyl-benzaldehyde

Cat. No. B8338997
M. Wt: 241.12 g/mol
InChI Key: UQILJQFFEVKJOQ-UHFFFAOYSA-N
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Patent
US07875645B2

Procedure details

To a solution of 8.01 g (60 mmol) aluminum trichloride in 10 ml dichloromethane were added at ambient temperature drop-wise 5.52 g (34 mmol) 2,6-diethyl-benzaldehyde (Example 1 c)); exothermic reaction. To the resulting dark red solution was added slowly drop-wise a solution of 5.5 g (34 mmol) bromine in 7 ml dichloromethane; strong exothermic reaction. Then the mixture was heated to 40° C. for 3 hours. The reaction mixture was cooled to ambient temperature and poured onto ice. The organic phase was separated and the aqueous solution extracted with dichloromethane, the combined extracts washed with 2N HCl solution, saturated sodium bicarbonate solution and brine, dried over MgSO4, filtered and evaporated: 7.0 g 3-bromo-2,6-diethyl-benzaldehyde of 90% purity (HPLC) that did not require further purification.
Quantity
8.01 g
Type
reactant
Reaction Step One
Quantity
5.52 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Al+3].[CH2:5]([C:7]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][CH3:16])[C:8]=1[CH:9]=[O:10])[CH3:6].[Br:17]Br>ClCCl>[Br:17][C:14]1[C:7]([CH2:5][CH3:6])=[C:8]([C:11]([CH2:15][CH3:16])=[CH:12][CH:13]=1)[CH:9]=[O:10] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
8.01 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Name
Quantity
5.52 g
Type
reactant
Smiles
C(C)C1=C(C=O)C(=CC=C1)CC
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
7 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
exothermic reaction
CUSTOM
Type
CUSTOM
Details
strong exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured onto ice
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with dichloromethane
WASH
Type
WASH
Details
the combined extracts washed with 2N HCl solution, saturated sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purification

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(C=O)C(=CC1)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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